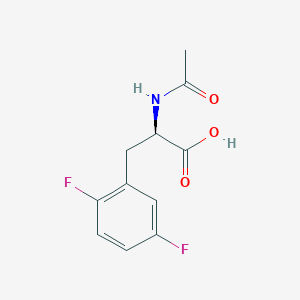
N-ACETYL-3-(2,5-DIFLUORPHENYL)-D-ALANIN
Übersicht
Beschreibung
“®-2-acetamido-3-(2,5-difluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9F2NO2 . It has a molecular weight of 201.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “®-2-acetamido-3-(2,5-difluorophenyl)propanoic acid” is 1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“®-2-acetamido-3-(2,5-difluorophenyl)propanoic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben nachweislich signifikante antivirale Eigenschaften. Verbindungen, die N-ACETYL-3-(2,5-DIFLUORPHENYL)-D-ALANIN ähneln, wurden synthetisiert und gegen verschiedene Viren getestet, darunter Influenza und Coxsackie-B4-Virus. Die antivirale Aktivität wird oft anhand der Fähigkeit der Verbindung gemessen, die Virusreplikation zu hemmen, wobei einige Derivate eine hohe Selektivität und Potenz aufweisen .
Entzündungshemmende Eigenschaften
Der Indol-Kern, der Teil der Struktur der Verbindung ist, ist dafür bekannt, entzündungshemmende Fähigkeiten zu besitzen. Durch die Modulation von Entzündungswegen können diese Derivate möglicherweise zur Behandlung von Erkrankungen eingesetzt werden, die durch übermäßige Entzündungen gekennzeichnet sind, wie z. B. Autoimmunerkrankungen .
Antikrebs-Potenzial
Indolderivate wurden auf ihre Antikrebsaktivität untersucht. Sie können mit mehreren zellulären Zielstrukturen interagieren, die Proliferation von Krebszellen stören und Apoptose induzieren. Die Forschung an Verbindungen wie this compound könnte zur Entwicklung neuer Chemotherapeutika führen .
Antibakterielle Wirkungen
Die strukturelle Ähnlichkeit mit Indol deutet darauf hin, dass this compound antimikrobielle Eigenschaften haben könnte. Indolderivate waren gegen eine Reihe von Bakterien und Pilzen wirksam, was sie im Kampf gegen antibiotikaresistente Stämme wertvoll machen könnte .
Antidiabetische Aktivität
Einige Indolderivate haben sich bei der Behandlung von Diabetes gezeigt, indem sie den Blutzuckerspiegel und die Insulinsensitivität beeinflussen. Das Potenzial von this compound in diesem Bereich könnte angesichts des weltweiten Anstiegs der Diabetesprävalenz erheblich sein .
Neuroprotektive Wirkungen
Indolverbindungen wurden mit Neuroprotektion in Verbindung gebracht und bieten potenzielle Vorteile bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson. Sie können Nervenzellen vor Schäden schützen und die kognitiven Funktionen verbessern .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDSRFBLPWNBZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650629 | |
| Record name | N-Acetyl-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
266360-55-8 | |
| Record name | N-Acetyl-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




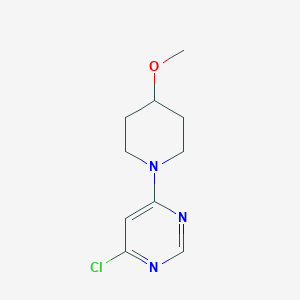

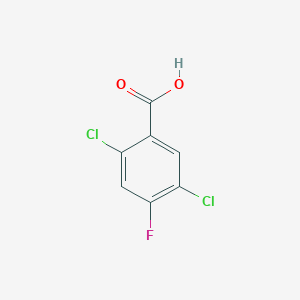
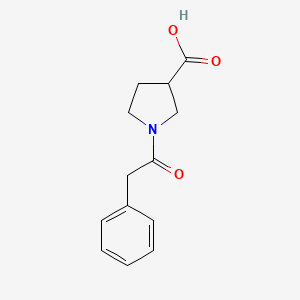
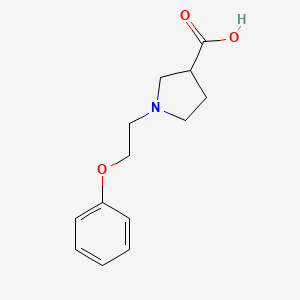
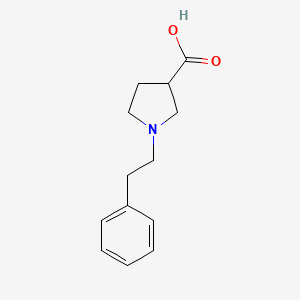
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)


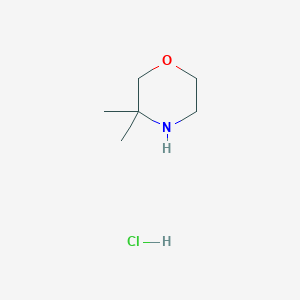

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)